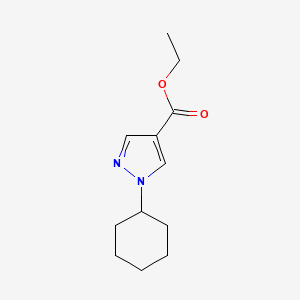

Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 1-cyclohexylpyrazole-4-carboxylate |

InChI |

InChI=1S/C12H18N2O2/c1-2-16-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h8-9,11H,2-7H2,1H3 |

InChI Key |

PMKUCNVWVOFBLR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of α,β-Unsaturated Ester Intermediate

A key intermediate, ethyl-3-(dimethylamino)-2-(4-methoxyphenylcarbonyl)prop-2-enoate, can be prepared by refluxing ethyl 4-methoxy benzoyl acetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) for 18 hours. The excess DMF-DMA is removed under reduced pressure, and the residue purified by column chromatography (silica gel, chloroform/methanol eluent), yielding a yellow liquid intermediate with a 95% yield.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Reflux | Ethyl 4-methoxy benzoyl acetate + DMF-DMA (20 ml) | α,β-unsaturated ester intermediate (95% yield) |

Pyrazole Ring Formation via Condensation

The intermediate is then reacted with cyclohexyl hydrazine in absolute ethanol under reflux for 2 hours. Upon cooling, colorless needle-shaped crystals of Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate precipitate and are collected by filtration. Recrystallization from ethanol affords the pure product with an 89% yield and melting point range of 413–418 K.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Reflux | Intermediate + Cyclohexyl hydrazine in ethanol (20 ml) | This compound (89% yield) |

Purification and Characterization

The final compound is purified by recrystallization from ethanol. Characterization includes melting point determination and spectroscopic methods (e.g., NMR, IR) to confirm structure and purity.

Alternative Synthetic Routes and Related Pyrazole Derivatives

While direct literature on this compound is limited, synthetic strategies for related pyrazole carboxylates provide insights:

- Condensation of β-ketoesters (such as ethyl acetoacetate) with hydrazine derivatives forms pyrazole rings.

- Use of substituted hydrazines (e.g., cyclohexyl hydrazine) introduces specific N-substituents.

- Employing orthoformates and acetic anhydride can facilitate formation of pyrazole carboxylic acids and esters via cyclization and condensation steps.

Comparative Table of Key Reagents and Conditions

| Compound/Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| α,β-Unsaturated ester intermediate | Ethyl 4-methoxy benzoyl acetate + DMF-DMA | Reflux 18 h, reduced pressure distillation | 95 | Purified by column chromatography |

| Pyrazole ring formation | Intermediate + Cyclohexyl hydrazine | Reflux 2 h in absolute ethanol | 89 | Crystallization from ethanol |

| Related pyrazole carboxylic acid synthesis (example) | Ethyl acetoacetate + triethyl orthoformate + acetic anhydride | Heat 110-120 °C, followed by hydrazine reaction | ~98 (for related acid) | Multi-step condensation and cyclization |

Research Findings and Notes

- The condensation of α,β-unsaturated esters with hydrazines is a robust and high-yielding route to pyrazole derivatives.

- The use of cyclohexyl hydrazine introduces the cyclohexyl substituent at the nitrogen-1 position selectively.

- Purification by recrystallization ensures high purity and well-defined melting points, critical for characterization.

- The reaction conditions (solvent, temperature, time) are optimized for maximum yield and minimal side reactions.

- While related pyrazole carboxylic acids have been synthesized via condensation of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride followed by hydrazine treatment, the direct application to this compound is less documented but conceptually similar.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include pyrazole-4-carboxylic acids, alcohol derivatives, and various substituted pyrazoles.

Scientific Research Applications

Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: It is used in studies to understand the biological activities of pyrazole derivatives and their interactions with biological targets.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pyrazole ring is known to interact with various biological pathways, including those involved in inflammation, pain, and microbial growth.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazole-4-carboxylate derivatives differ primarily in their N1-substituents and additional functional groups, which influence their physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., azido in ) increase reactivity, whereas electron-donating groups (e.g., methoxy in ) modulate electronic properties and hydrogen-bonding capacity.

Physicochemical Properties

- LogP and Solubility : Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate (logP = 0.42, logSw = -1.49) is less lipophilic than the cyclohexyl analog (predicted logP ~2.5*), suggesting the cyclohexyl group significantly enhances hydrophobicity.

- Hydrogen Bonding: The cyclohexyl derivative forms intermolecular C–H···O and N–H···O bonds in its crystal lattice , whereas analogs like the azido compound rely on weaker van der Waals interactions due to reduced hydrogen-bond donors .

Biological Activity

Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including anti-inflammatory and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 222.29 g/mol. The compound features a pyrazole ring with a cyclohexyl substituent, which enhances its steric and electronic properties, potentially influencing its biological interactions.

Research indicates that this compound may exert its biological effects by interacting with specific enzyme targets. Molecular docking studies suggest that it can bind to active sites of enzymes involved in inflammatory and cancerous processes, inhibiting their activity and affecting various biochemical pathways .

Anti-inflammatory Activity

This compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory diseases. The compound exhibited significant anti-inflammatory activity in vitro, with selectivity indices exceeding that of established COX-2 inhibitors like celecoxib .

Anticancer Properties

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it demonstrated inhibition of cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth percentage reductions of 54.25% and 38.44%, respectively . Importantly, the compound showed minimal toxicity to normal fibroblasts, indicating a favorable safety profile for further development.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Lacks cyclohexyl group | Different reactivity due to absence of bulky group |

| Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | Contains methyl instead of cyclohexyl | Smaller size may influence biological interactions |

| Ethyl 1H-pyrazole-4-carboxylate | Simplified pyrazole structure | Lacks additional functional groups present in cyclohexane derivatives |

The presence of the cyclohexyl group in this compound contributes to its distinct biological activity profile compared to these related compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, highlighting their therapeutic potential:

- Inhibition Studies : In vitro assays showed that derivatives similar to this compound inhibited key enzymes involved in inflammatory pathways, suggesting a mechanism for their anti-inflammatory effects .

- Cytotoxicity Assays : Research demonstrated that certain pyrazole derivatives exhibited strong cytotoxic effects on various cancer cell lines while sparing normal cells, indicating a selective action that could be harnessed for therapeutic use .

- Molecular Docking : Computational studies have predicted favorable binding interactions between this compound and targets such as COX enzymes and other relevant proteins involved in cancer progression, further supporting its potential as a drug candidate .

Q & A

Q. Basic Characterization

- NMR : ¹H/¹³C NMR confirms substitution patterns. For example, the cyclohexyl group shows δ ~1.0–2.5 ppm (multiplet), while the ester carbonyl appears at δ ~160–165 ppm .

- IR : Strong absorptions at ~1680 cm⁻¹ (C=O) and ~2120 cm⁻¹ (azide, if present) .

- MS : Molecular ion peaks ([M]+) and fragmentation patterns (e.g., loss of COOEt) validate molecular weight .

Advanced Data Interpretation

Contradictory spectral data (e.g., unexpected splitting in NMR) may arise from dynamic processes or impurities. High-resolution mass spectrometry (HRMS) with <5 ppm error resolves ambiguities . For chiral variants, circular dichroism (CD) or chiral HPLC distinguishes enantiomers.

How can researchers resolve discrepancies between computational models and experimental data for this compound?

Case Study

Density Functional Theory (DFT) calculations predict optimized geometries and spectroscopic properties. For example, deviations in calculated vs. observed IR frequencies may indicate solvent effects or crystal packing forces . Hybrid functional (e.g., B3LYP) benchmarks improve accuracy.

Q. Methodology

- Spectral Overlay : Compare experimental (e.g., ¹³C NMR) and computed chemical shifts using tools like Gaussian or ORCA.

- Conformational Sampling : Molecular dynamics (MD) simulations assess flexibility, especially for cyclohexyl substituents .

What safety protocols are critical when handling this compound in the lab?

Q. Essential Precautions

Q. Emergency Measures

- Spill Management : Absorb with inert material (e.g., Celite) and dispose via licensed contractors .

- Exposure Response : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

What strategies enhance regioselectivity in pyrazole functionalization reactions?

Directed Metalation

Electron-withdrawing groups (e.g., COOEt) direct electrophilic substitution to the C5 position. For example, nitration of ethyl pyrazole-4-carboxylate yields 5-nitro derivatives .

Catalytic Control

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enable selective arylation. Ligand choice (e.g., SPhos) and base (K₂CO₃ vs. Cs₂CO₃) tune reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.